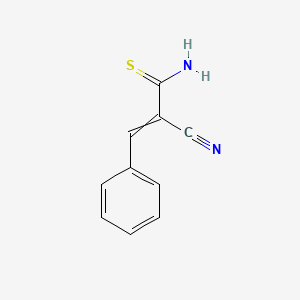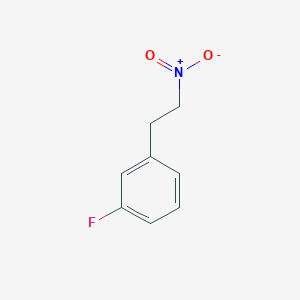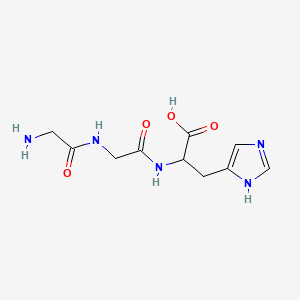
Glycylglycyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-histidine is a tripeptide composed of two glycine residues and one L-histidine residue. This compound is known for its ability to bind metal ions, particularly copper(II) ions, making it a valuable molecule in various biochemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Glycylglycyl-L-histidine can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid (glycine) to a solid resin, followed by the sequential addition of the second glycine and L-histidine residues. Each addition involves the activation of the carboxyl group of the incoming amino acid using reagents like carbodiimides, followed by coupling to the growing peptide chain .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Glycylglycyl-L-histidine undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound is particularly known for its ability to form stable complexes with copper(II) ions .
Common Reagents and Conditions
Complexation: Copper(II) ions react with this compound in aqueous solutions, forming stable complexes. .
Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue. .
Substitution: The compound can participate in substitution reactions, where the histidine residue’s imidazole ring can be modified by various electrophiles
Major Products Formed
科学的研究の応用
Glycylglycyl-L-histidine has numerous applications in scientific research:
Biochemistry: It is used to study metal ion transport and binding in biological systems. .
Medicine: Research on this compound contributes to understanding diseases related to metal ion dysregulation, such as Wilson’s disease and Menkes disease
Chemistry: The compound is employed in studies of peptide-metal interactions and the development of metal-based catalysts
Industry: This compound is used in the formulation of metal ion chelators and as a component in biochemical assays
作用機序
Glycylglycyl-L-histidine exerts its effects primarily through its ability to bind metal ions. The histidine residue’s imidazole ring and the peptide backbone’s amide groups coordinate with metal ions, forming stable complexes. This binding can influence metal ion transport, availability, and reactivity in biological and chemical systems .
類似化合物との比較
Similar Compounds
Glycyl-L-histidine: A dipeptide with similar metal-binding properties but lower stability compared to glycylglycyl-L-histidine
Glycyl-L-histidylglycine: Another tripeptide with histidine, known for forming stable metal complexes
L-pyroglutamyl-L-histidine: A dipeptide with histidine, used in similar biochemical studies
Uniqueness
This compound is unique due to its high stability and strong binding affinity for copper(II) ions. This makes it particularly valuable in studies of metal ion transport and binding, as well as in the development of metal-based catalysts .
特性
CAS番号 |
93404-95-6 |
|---|---|
分子式 |
C10H15N5O4 |
分子量 |
269.26 g/mol |
IUPAC名 |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19) |
InChIキー |
PDAWDNVHMUKWJR-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


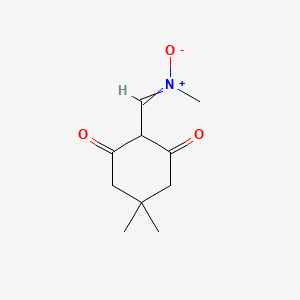
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
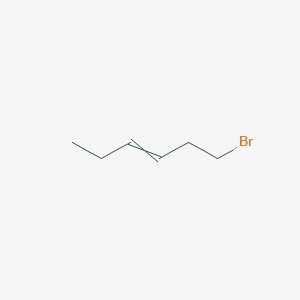
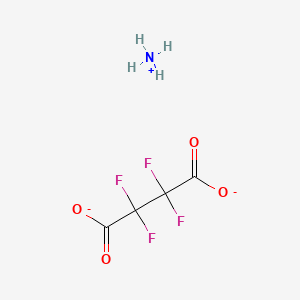
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)
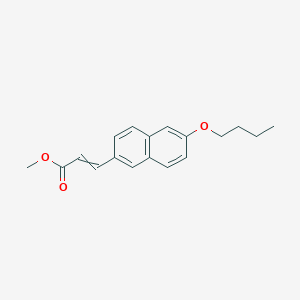

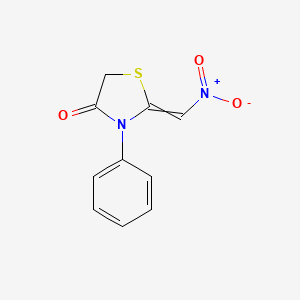
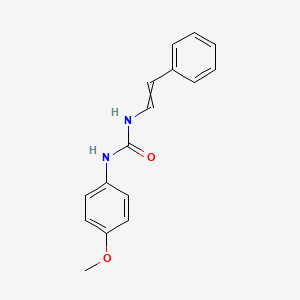
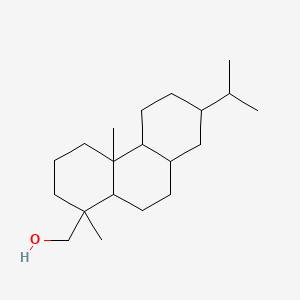
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)

